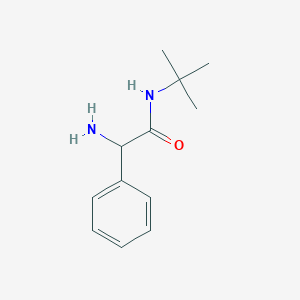

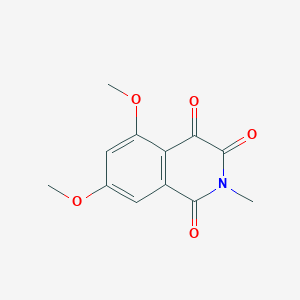

2-amino-N-tert-butyl-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-tert-butyl-2-phenylacetamide” is a compound that is used in the synthesis of enantiopure α-amino acids and amides . It is also used in the preparation of HIV-1 reverse transcriptase inhibitors in the form of thiadiazole derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the hydrolysis of benzyl cyanide . A related protection procedure is alkylation, which is suitable for primary and secondary amines . If a suitably bulky alkylating agent is used, the reactivity of the resulting alkylated amine can be reduced considerably by a steric effect .Molecular Structure Analysis

The molecular structure of similar compounds such as “(S)-tert-Butyl 2-amino-2-phenylacetate” and “®-tert-Butyl 2-amino-2-phenylacetate hydrochloride” have been analyzed . The InChI codes for these compounds provide a detailed description of their molecular structure .Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Scientific Research Applications

Histamine H4 Receptor Ligands

2-Amino-N-tert-butyl-2-phenylacetamide derivatives have been studied for their potential as ligands of the histamine H4 receptor (H4R). Research conducted by Altenbach et al. (2008) on a series of 2-aminopyrimidines, including similar structures, indicated their use in anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Cysteine Alkylating Reagents in Proteomics

Pasquarello et al. (2004) described the synthesis and application of N-tert-butyl-2-iodoacetamide (a compound structurally related to 2-amino-N-tert-butyl-2-phenylacetamide) as an alkylating reagent for proteins containing cysteines in proteomics-based applications. These reagents are used for quantitative analysis and identifying potential post-translational modifications in proteins (Pasquarello et al., 2004).

properties

IUPAC Name |

2-amino-N-tert-butyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBIFLOQMMPNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

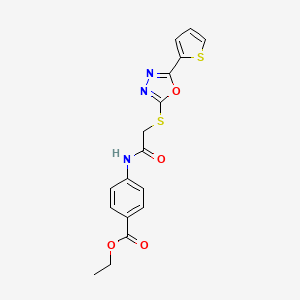

![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)

![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

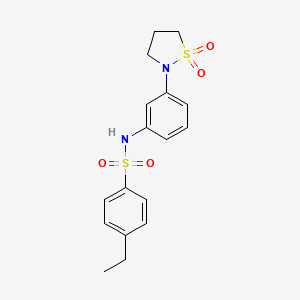

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)

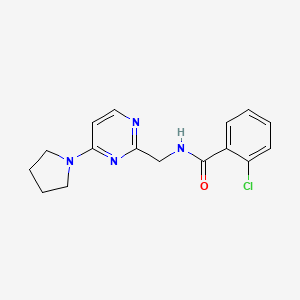

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)

![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)

![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)